Methyl 4-oxo-4-(propylamino)but-2-enoate
Description
Methyl 4-oxo-4-(propylamino)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated enone system and a propylamino substituent. This compound belongs to the class of enoate esters, which are notable for their reactivity in cyclization and condensation reactions. Structurally, it features a ketone group at the 4-position and a propylamine moiety, which may influence its electronic and steric properties.
Properties
CAS No. |
189129-23-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-oxo-4-(propylamino)but-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-3-6-9-7(10)4-5-8(11)12-2/h4-5H,3,6H2,1-2H3,(H,9,10) |
InChI Key |
OLVIWOSSWCLGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-(propylamino)but-2-enoate typically involves the reaction of crotonic acid derivatives with appropriate amines. One common method is the condensation of methyl acetoacetate with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-(propylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-4-(propylamino)but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-(propylamino)but-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by forming covalent adducts with active site residues. The α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, leading to the formation of stable complexes with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Key Observations:
Reactivity: The enoate ester in this compound facilitates Michael additions or cyclizations, similar to compound 3b, which undergoes acid-catalyzed cyclization to form 4b and 5b . However, the propylamino group may enhance nucleophilicity compared to the methoxyphenyl substituents in 5b.
Solubility: The target compound’s polar functional groups suggest higher solubility in polar solvents than 4b, which is purified using non-polar petroleum ether .
Synthesis: While 4b and 5b are synthesized via polyphosphoric acid (PPA)-mediated cyclization of 3b , this compound may require analogous condensation reactions but with different amine or carbonyl precursors.
Research Findings and Challenges
- Synthetic Yield and Purity: Microanalytical data for 4b and 5b were suboptimal, indicating challenges in achieving high purity during synthesis .
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